Cas no 390362-42-2 ((2R,4R)-2,4-Diaminopentanedioicaciddihydrochloride)
(2R,4R)-2,4-Diaminopentanedioicaciddihydrochloride Chemical and Physical Properties
Names and Identifiers
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- (2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride
- (2R,4R)-DIAMINOGLUTARIC ACID 2HCL
- D-Glutamic acid,4-amino-, dihydrochloride, (4R)- (9CI)
- (4R)-4-Amino-D-glutamic acid--hydrogen chloride (1/2)
- (2R,4R)-2,4-Diaminopentanedioicaciddihydrochloride
- DTXSID30743372
- 390362-42-2
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- Inchi: 1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3-;;/m1../s1
- InChI Key: KDLOTWYWLLNSCT-MRWDTFSLSA-N
- SMILES: Cl.Cl.OC([C@@H](C[C@H](C(=O)O)N)N)=O
Computed Properties
- Exact Mass: 234.01700
- Monoisotopic Mass: 234.0174123g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 152
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 127Ų
Experimental Properties
- PSA: 126.64000
- LogP: 1.20490
(2R,4R)-2,4-Diaminopentanedioicaciddihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R072450-50mg |
(2R,4R)-2,4-Diaminopentanedioicaciddihydrochloride |
390362-42-2 | 50mg |
$ 510.00 | 2022-06-03 | ||
| TRC | R072450-100mg |
(2R,4R)-2,4-Diaminopentanedioicaciddihydrochloride |
390362-42-2 | 100mg |
$ 850.00 | 2022-06-03 | ||
| Chemenu | CM303059-1g |
(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride |
390362-42-2 | 95% | 1g |
$3920 | 2022-06-11 | |
| Chemenu | CM303059-5g |
(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride |
390362-42-2 | 95% | 5g |
$11760 | 2022-06-11 |
(2R,4R)-2,4-Diaminopentanedioicaciddihydrochloride Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on (2R,4R)-2,4-Diaminopentanedioicaciddihydrochloride
Introduction to (2R,4R)-2,4-Diaminopentanedioic Acid Dihydrochloride (CAS No. 390362-42-2)
(2R,4R)-2,4-Diaminopentanedioic acid dihydrochloride is a compound with the CAS registry number 390362-42-2, which has garnered significant attention in the scientific community due to its unique chemical properties and potential applications. This compound belongs to the class of amino acids and is characterized by its two amino groups (-NH₂) located at the 2nd and 4th positions of a pentanedioic acid backbone. The dihydrochloride form indicates that it exists as a salt with two hydrochloric acid molecules bound to it.
Recent advancements in biochemistry and drug discovery have highlighted the importance of understanding the stereochemistry of compounds like (2R,4R)-2,4-diaminopentanedioic acid dihydrochloride. The specific stereochemistry (R configuration at both the 2nd and 4th positions) plays a crucial role in determining its biological activity and interactions with other molecules. Researchers have explored its potential as a building block for synthesizing complex biomolecules, including peptides and proteins.
In the context of biomedical research, this compound has been studied for its role in neurotransmitter synthesis and its ability to influence cellular signaling pathways. Recent studies have demonstrated that (2R,4R)-diaminopentanedioic acid dihydrochloride can act as a precursor for the synthesis of certain neurotransmitters, making it a valuable compound in the study of neurological disorders such as Parkinson's disease.
The synthesis of (2R,4R)-diaminopentanedioic acid dihydrochloride involves multi-step chemical reactions, including amino group protection and stereoselective synthesis techniques. These methods ensure the preservation of the compound's stereochemistry, which is essential for maintaining its biological activity. The development of efficient synthetic routes has been a focus of recent research efforts, aiming to enhance scalability and reduce production costs.
In terms of applications, this compound has shown promise in the field of materials science, particularly in the development of biocompatible polymers and coatings. Its ability to form strong hydrogen bonds due to the presence of multiple amino and carboxylic acid groups makes it an ideal candidate for creating materials with tailored mechanical and chemical properties.
Moreover, (2R,4R)-diaminopentanedioic acid dihydrochloride has been investigated for its potential in enzyme catalysis. Researchers have found that this compound can serve as a substrate for certain enzymes, enabling the study of enzymatic mechanisms and providing insights into enzyme specificity and activity.
The compound's solubility properties are another area of interest. Studies have shown that (2R,4R)-diaminopentanedioic acid dihydrochloride exhibits good solubility in aqueous solutions, making it suitable for use in various biochemical assays and analytical techniques such as chromatography and mass spectrometry.
In conclusion, (2R,4R)-diaminopentanedioic acid dihydrochloride (CAS No. 390362-42-2) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and stereochemistry make it an invaluable tool in research and development efforts aimed at advancing our understanding of biological systems and creating innovative materials.